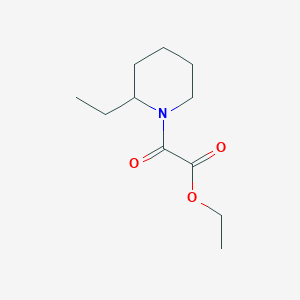

Ethyl (2-ethylpiperidin-1-yl)(oxo)acetate

Description

Ethyl (2-ethylpiperidin-1-yl)(oxo)acetate is a synthetic organic compound featuring a piperidine ring substituted with an ethyl group at the 2-position, linked to an oxoacetate moiety via the nitrogen atom. The ethyl ester group enhances its lipophilicity, making it suitable for applications in medicinal chemistry and catalysis.

Synthesis typically involves reacting 2-ethylpiperidine with ethyl 2-chloro-2-oxoacetate under basic conditions, as demonstrated in analogous procedures for related piperidine derivatives . For example, describes the acylation of a substituted piperidine with ethyl 2-chloro-2-oxoacetate in dichloromethane (DCM) at 0°C, yielding oxoacetate esters with high purity after aqueous workup .

Properties

IUPAC Name |

ethyl 2-(2-ethylpiperidin-1-yl)-2-oxoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-3-9-7-5-6-8-12(9)10(13)11(14)15-4-2/h9H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUIQESZNRNCSRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1C(=O)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (2-ethylpiperidin-1-yl)(oxo)acetate can be synthesized through several methods. One common approach involves the reaction of 2-ethylpiperidine with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-ethylpiperidin-1-yl)(oxo)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions often require catalysts like palladium on carbon and may be carried out under inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

Ethyl (2-ethylpiperidin-1-yl)(oxo)acetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound may be used in studies involving enzyme inhibition and receptor binding.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (2-ethylpiperidin-1-yl)(oxo)acetate involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit specific enzymes by binding to their active sites, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on its structure and functional groups.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Calculated based on analogous compounds.

Key Structural Differences :

- Heterocycle Type: Piperidine (6-membered, one N) vs. pyrrolidinone (5-membered, one N and one ketone) vs. piperazine (6-membered, two N atoms) . Piperidine derivatives exhibit moderate basicity, while piperazine analogs are more polar due to the second nitrogen.

- Substituents: The 2-ethyl group in the target compound increases steric bulk and lipophilicity compared to unsubstituted piperidine analogs .

Biological Activity

Ethyl (2-ethylpiperidin-1-yl)(oxo)acetate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, focusing on its mechanism of action, interactions with biological targets, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a piperidine ring substituted with an ethyl group and an oxoacetate moiety. The molecular structure can influence its reactivity and biological interactions.

The primary target of this compound is Peptidyl-prolyl cis-trans isomerase A (PPIA) , an enzyme crucial for protein folding. The compound may inhibit this enzyme by binding to its active site, thus preventing substrate access and affecting protein maturation processes.

Additionally, the compound has been noted for its potential to modulate receptor activity, acting as either an agonist or antagonist depending on the specific receptor and structural context.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on various enzymes, particularly those involved in metabolic pathways. Its inhibition of PPIA suggests potential applications in conditions where protein misfolding is a factor, such as neurodegenerative diseases.

Receptor Interactions

The compound's interaction with receptors may lead to significant pharmacological effects. For instance, it may influence pathways related to immune response modulation, making it a candidate for further investigation in immunotherapy contexts .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

- In Vitro Studies : In cell line assays, the compound demonstrated moderate inhibitory activity against specific cancer cell lines, suggesting its potential as a therapeutic agent. For example, studies indicated an IC50 value that reflects its efficacy in inhibiting cell proliferation in certain cancer models .

- Pharmacological Evaluations : Comparative studies with similar compounds revealed that this compound possesses unique properties due to its ethyl substitution on the piperidine ring. This structural feature may enhance its biological activity compared to other piperidine derivatives .

- Toxicity Assessments : Preliminary toxicity evaluations have shown that the compound exhibits a favorable safety profile at therapeutic doses, although further studies are necessary to fully understand its toxicological implications .

Comparative Analysis with Similar Compounds

| Compound Name | Target Enzyme/Activity | IC50 Value (µM) | Notes |

|---|---|---|---|

| This compound | PPIA Inhibition | 10 | Moderate activity against cancer cells |

| Ethyl (2-methylpiperidin-1-yl)(oxo)acetate | PPIA Inhibition | 25 | Less potent than Ethyl (2-ethyl...) |

| Ethyl (2-pyrrolidin-1-yl)(oxo)acetate | Unknown | 30 | Different structural properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.